molecular formula C15H31NO4 B8620957 Tert-butyl bis(2-propoxyethyl)carbamate

Tert-butyl bis(2-propoxyethyl)carbamate

Cat. No.: B8620957
M. Wt: 289.41 g/mol
InChI Key: ZEYHANHNYZCUCW-UHFFFAOYSA-N
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Description

Tert-butyl bis(2-propoxyethyl)carbamate is a useful research compound. Its molecular formula is C15H31NO4 and its molecular weight is 289.41 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H31NO4

Molecular Weight

289.41 g/mol

IUPAC Name

tert-butyl N,N-bis(2-propoxyethyl)carbamate

InChI

InChI=1S/C15H31NO4/c1-6-10-18-12-8-16(9-13-19-11-7-2)14(17)20-15(3,4)5/h6-13H2,1-5H3

InChI Key

ZEYHANHNYZCUCW-UHFFFAOYSA-N

Canonical SMILES

CCCOCCN(CCOCCC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Alkylation of a Bis-Amine Intermediate

A plausible route involves the alkylation of a bis-amine precursor with propylating agents. For example, tert-butyl bis(2-aminoethyl)carbamate (CAS 556082-02-1) could serve as a starting material. Reacting this compound with 1-bromo-2-propoxyethane in the presence of a base like cesium carbonate or potassium carbonate would facilitate nucleophilic substitution. This method mirrors the synthesis of tert-butyl bis(2-chloroethyl)carbamate, where bis(2-chloroethyl)amine is Boc-protected using di-tert-butyl dicarbonate.

Key Considerations :

  • Solvent choice (e.g., tetrahydrofuran or dimethylformamide) impacts reaction efficiency.

  • Steric hindrance from the tert-butyl group may necessitate elevated temperatures (80–100°C) or prolonged reaction times.

Etherification of Diol Derivatives

Oxidation-Reduction Sequences

In a method adapted from tert-butyl bis(2-oxoethyl)carbamate synthesis, a diol intermediate could be oxidized to a diketone, followed by reductive amination. For instance, tert-butyl-trans-3,4-dihydroxypyrrolidine-1-carboxylate undergoes oxidation with sodium periodate to yield bis(2-oxoethyl) derivatives. Subsequent reductive amination with propylamine and sodium cyanoborohydride might introduce the propoxy groups, though this remains speculative without direct evidence.

Challenges :

  • Selective reduction without over-reduction of the carbamate.

  • Compatibility of propylamine with the Boc-protected intermediate.

Direct Propoxylation via Mitsunobu Reaction

Mitsunobu Coupling

The Mitsunobu reaction, widely used for ether synthesis, could couple 2-propanol to a bis-hydroxylethyl precursor. For example, tert-butyl bis(2-hydroxyethyl)carbamate (hypothetical intermediate) might react with 2-propanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This approach is analogous to the etherification steps in lacosamide synthesis, where hydroxyl groups are converted to ethers.

Optimization Parameters :

  • Stoichiometric ratios of phosphine and azodicarboxylate.

  • Solvent polarity (e.g., dichloromethane or THF).

Stepwise Protection and Alkylation

Sequential Boc Protection and Propoxy Insertion

A modular approach involves synthesizing N,N-bis(2-hydroxyethyl)amine, followed by stepwise Boc protection and propoxylation:

  • Boc Protection : React N,N-bis(2-hydroxyethyl)amine with di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base.

  • Propoxylation : Treat the Boc-protected diol with propyl bromide and a strong base (e.g., sodium hydride) in THF.

Yield Considerations :

  • Similar protocols for tert-butyl carbamate derivatives report yields of 70–90% after purification.

Comparative Analysis of Methodologies

While no direct yield data exist for this compound, analogous reactions provide benchmarks:

Method Key Reagents Theoretical Yield Challenges
Alkylation of Bis-Amine1-Bromo-2-propoxyethane, Cs₂CO₃60–75%Steric hindrance, byproduct formation
Mitsunobu CouplingDEAD, PPh₃, 2-Propanol50–65%High cost of reagents
Stepwise ProtectionBoc₂O, Propyl Bromide70–85%Multi-step purification required

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl bis(2-propoxyethyl)carbamate, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride). Key steps include:

  • Nucleophilic substitution : Reacting 2-propoxyethylamine with Boc anhydride in anhydrous solvents (e.g., THF or DCM) under inert atmosphere .
  • Temperature control : Maintaining 0–5°C during Boc protection to minimize side reactions (e.g., hydrolysis) .
  • Workup : Isolation via aqueous extraction and purification by column chromatography (silica gel, hexane/ethyl acetate gradients) .
    • Critical Parameters : Solvent purity, stoichiometric ratios, and moisture exclusion are essential for yields >70% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), propoxyethyl chains (δ ~3.4–3.6 ppm for OCH2), and carbamate NH (δ ~5.1 ppm, broad if unexchanged) .
  • ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl quaternary carbon (δ ~28 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z ~318) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 210–220 nm .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability depends on:

  • pH : Avoid strong acids/bases (pH <2 or >10) to prevent Boc deprotection; neutral buffers are ideal for biological assays .
  • Temperature : Store at –20°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles .
  • Light Exposure : Protect from UV light to prevent degradation of the carbamate group .
    • Validation : Monitor decomposition via TLC or HPLC over 48-hour stability trials .

Q. What strategies resolve contradictions in reported reactivity of tert-butyl carbamates with nucleophiles?

  • Methodological Answer : Discrepancies arise from substituent effects on the carbamate’s electrophilicity. For example:

  • Steric Hindrance : Bulkier 2-propoxyethyl groups reduce nucleophilic attack rates compared to simpler analogs (e.g., tert-butyl ethylcarbamate) .
  • Electronic Effects : Electron-withdrawing groups (e.g., halides) on adjacent chains increase carbamate reactivity .
    • Experimental Design : Conduct competitive kinetics using model nucleophiles (e.g., amines vs. thiols) under standardized conditions .

Q. How can this compound be integrated into peptide or polymer synthesis workflows?

  • Methodological Answer :

  • Peptide Synthesis : Use as a temporary protecting group for amines. Deprotect with TFA/DCM (1:1 v/v) for 30 minutes .
  • Polymer Functionalization : Incorporate via radical-initiated copolymerization with acrylates; confirm incorporation via FT-IR (C=O stretch at ~1700 cm⁻¹) .
    • Troubleshooting : Low coupling efficiency may require activating agents (e.g., HATU) or elevated temperatures (40–60°C) .

Data Analysis & Experimental Design

Q. What analytical approaches distinguish this compound from structurally similar byproducts?

  • Methodological Answer :

  • Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric synthesis is attempted .
  • X-ray Crystallography : Resolve ambiguous NMR signals by growing single crystals (solvent: ethyl acetate/hexane) and refining structures via SHELXL .
  • Tandem MS/MS : Fragment ions at m/z 260 (loss of tert-butyl group) confirm the core structure .

Q. How should researchers design experiments to evaluate the compound’s role in modulating enzyme activity?

  • Methodological Answer :

  • Kinetic Assays : Pre-incubate enzymes (e.g., proteases) with the compound at 0.1–10 mM concentrations. Monitor activity changes via fluorogenic substrates .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with active sites .
  • Control Experiments : Compare with non-carbamate analogs to isolate Boc-specific effects .

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